HDAC8 Inhibitory Activity: 1H-Benzo[D]imidazole-7-acetic Acid Derivative vs. HDAC7/HDAC5
A derivative of 1H-Benzo[D]imidazole-7-acetic acid exhibits notable HDAC8 inhibitory activity with an IC50 of 336 nM, demonstrating a degree of selectivity over other HDAC isoforms [1]. In a comparative biochemical assay, the same derivative showed significantly weaker inhibition against HDAC7 (IC50 = 3,400 nM) and HDAC5 (IC50 = 39,000 nM) [2]. This isoform selectivity profile is a key differentiator from non-specific HDAC inhibitors.
| Evidence Dimension | HDAC isoform inhibition (IC50) |
|---|---|
| Target Compound Data | 336 nM (HDAC8) |
| Comparator Or Baseline | 3,400 nM (HDAC7); 39,000 nM (HDAC5) |
| Quantified Difference | 10-fold vs. HDAC7; 116-fold vs. HDAC5 |
| Conditions | Fluorescent-based HDAC activity assay |
Why This Matters
This isoform selectivity is critical for researchers developing targeted epigenetic therapies where pan-HDAC inhibition leads to unacceptable toxicity.
- [1] BindingDB. BDBM103537: HDAC8 IC50=336 nM. View Source
- [2] BindingDB. BDBM50529155: HDAC7 IC50=3,400 nM; HDAC5 IC50=39,000 nM. View Source
